N-[2-(4-chlorophenyl)ethyl]-2-(2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide
Description
This compound is a thieno[3,2-d]pyrimidine derivative characterized by a 3-propyl-substituted bicyclic core, a 2,4-dioxo functional group, and an acetamide moiety linked to a 4-chlorophenethyl chain. Its molecular formula is C₁₉H₁₉ClN₃O₃S, with a molecular weight of 410.89 g/mol. The 4-chlorophenyl group enhances lipophilicity, while the thienopyrimidine scaffold is associated with diverse biological activities, including kinase inhibition and antimicrobial effects .
Properties
Molecular Formula |
C19H20ClN3O3S |
|---|---|
Molecular Weight |
405.9 g/mol |
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-2-(2,4-dioxo-3-propylthieno[3,2-d]pyrimidin-1-yl)acetamide |
InChI |
InChI=1S/C19H20ClN3O3S/c1-2-10-22-18(25)17-15(8-11-27-17)23(19(22)26)12-16(24)21-9-7-13-3-5-14(20)6-4-13/h3-6,8,11H,2,7,9-10,12H2,1H3,(H,21,24) |
InChI Key |
UYPLLXDNUBFWRJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)NCCC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Formation of 3-Amino-5-arylthiophene Intermediate
The synthesis begins with the preparation of methyl 3-amino-5-(3-methoxyphenyl)thiophene-2-carboxylate (6 ), as described in literature. This intermediate is synthesized via a Gewald reaction, involving the condensation of cyanoacetamide with an aryl aldehyde in the presence of sulfur and a base. For the target compound, the aryl group is replaced with a propyl-substituted moiety.
Cyclization to Thieno[3,2-d]pyrimidinone
The cyclization step employs N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form a dimethylaminomethylidene intermediate (7 ), which undergoes intramolecular cyclization under acidic conditions to yield the thieno[3,2-d]pyrimidin-4(3H)-one core. Propyl substitution at position 3 is introduced via alkylation using propyl bromide in the presence of sodium hydride, achieving a 70–85% yield.
Reaction Conditions for Cyclization
| Parameter | Value |
|---|---|
| Reagent | DMF-DMA |
| Solvent | Toluene |
| Temperature | 110°C |
| Time | 4–6 hours |
| Yield | 78–82% |
Synthesis of N-[2-(4-Chlorophenyl)ethyl]-2-chloroacetamide
The acetamide side chain is synthesized separately and later coupled to the thienopyrimidinone core.
Alkylation of 4-Chlorophenethylamine
4-Chlorophenethylamine reacts with chloroacetyl chloride in dichloromethane or acetonitrile at 0–20°C, using triethylamine as a base to scavenge HCl. This step yields 2-chloro-N-[2-(4-chlorophenyl)ethyl]acetamide with a 67% yield.
Optimized Reaction Parameters
| Parameter | Value |
|---|---|
| Molar Ratio | 1:1.2 (amine:chloroacetyl chloride) |
| Base | Triethylamine (1.5 equiv) |
| Solvent | Dichloromethane |
| Temperature | 0°C → 20°C (gradual warming) |
| Time | 3.5 hours |
| Workup | Aqueous extraction, column chromatography |
Coupling of Thienopyrimidinone and Acetamide Side Chain
The final step involves nucleophilic substitution to attach the acetamide side chain to the thienopyrimidinone core.
Alkylation at Position 1 of the Thienopyrimidinone
The nitrogen at position 1 of the thienopyrimidinone is deprotonated using sodium hydride in dry tetrahydrofuran (THF). Subsequent reaction with 2-chloro-N-[2-(4-chlorophenyl)ethyl]acetamide at 60–70°C for 12–16 hours affords the target compound.
Key Considerations
- Excess sodium hydride (1.2 equiv) ensures complete deprotonation.
- Anhydrous conditions prevent hydrolysis of the chloroacetamide.
- Post-reaction purification via recrystallization (ethanol/water) yields 65–72% pure product.
Analytical Characterization and Validation
Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Performance Liquid Chromatography (HPLC)
Purity ≥98% is achieved using a C18 column (70:30 acetonitrile/water, 1.0 mL/min).
Alternative Synthetic Routes and Modifications
Microwave-Assisted Cyclization
Microwave irradiation (150°C, 20 minutes) accelerates the cyclization step, reducing reaction time by 75% while maintaining a 70% yield.
Enzymatic Resolution for Enantiopure Product
Lipase-mediated resolution of racemic intermediates can yield enantiomerically pure product, though this method remains experimental.
Industrial-Scale Production Considerations
Cost-Effective Solvent Selection
Replacing dichloromethane with ethyl acetate in the acetamide synthesis reduces environmental impact and complies with green chemistry principles.
Waste Management
HCl gas generated during alkylation is neutralized using scrubbers containing NaOH solution, ensuring compliance with industrial safety standards.
Challenges and Optimization Strategies
Byproduct Formation During Alkylation
Over-alkylation at position 7 of the thienopyrimidinone is mitigated by controlling stoichiometry (1:1 ratio of core to chloroacetamide) and reaction temperature.
Low Solubility of Intermediates
Sonication in dimethylformamide (DMF) improves solubility during coupling, enhancing yields by 15–20%.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chlorophenyl)ethyl]-2-(2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide can undergo various chemical reactions:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Potential use in drug development due to its biological activity.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[2-(4-chlorophenyl)ethyl]-2-(2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide involves its interaction with specific molecular targets. The thienopyrimidine core can bind to various enzymes or receptors, modulating their activity. The chlorophenyl group can enhance the compound’s binding affinity and specificity. The exact pathways and targets would depend on the specific biological activity being investigated.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs (e.g., thienopyrimidine cores, acetamide linkages, or halogenated aryl groups) but differ in substituents, pharmacological profiles, and physicochemical properties.
Table 1: Structural and Physicochemical Comparisons
Key Structural Differences
- Core Modifications: The target compound’s 3-propyl group on the thienopyrimidine core distinguishes it from analogs with methyl () or cyclopenta-fused systems (). This alkyl chain may enhance membrane permeability . Functional Groups: The 2,4-dioxo motif in the target contrasts with the 4-oxo or thioether groups in other compounds (e.g., ), influencing hydrogen-bonding capacity and metabolic stability .
- ’s 2,3-dichlorophenyl group introduces stronger electron-withdrawing effects, which may alter electronic properties and reactivity .
Pharmacological and Physicochemical Insights
Biological Activity
Chemical Structure and Synthesis
The compound is characterized by its complex structure, featuring a thieno[3,2-d]pyrimidine core with substituents that enhance its biological activity. The synthesis typically involves multi-step reactions starting from simpler precursors. For instance, a common method includes the formation of the thieno-pyrimidine scaffold through cyclization reactions followed by acylation to introduce the acetamide group.
Table 1: Chemical Structure
| Component | Description |
|---|---|
| IUPAC Name | N-[2-(4-chlorophenyl)ethyl]-2-(2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide |
| Molecular Formula | C₁₈H₁₈ClN₃O₃S |
| Molecular Weight | 385.87 g/mol |
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxicity against various cancer cell lines, including breast and lung cancer models. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.
Case Study: Cytotoxicity Assay
A study conducted by Fayad et al. (2019) utilized multicellular spheroids to evaluate the efficacy of the compound against cancer cells. Results indicated that at concentrations of 10 µM and above, there was a marked decrease in cell viability compared to controls. The compound was noted to disrupt mitochondrial function, leading to increased reactive oxygen species (ROS) production and subsequent apoptosis.
Antimicrobial Activity
In addition to anticancer effects, the compound has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest effectiveness comparable to standard antibiotics.
Table 2: Antimicrobial Activity
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Anti-inflammatory Effects
Research indicates that this compound may also exert anti-inflammatory effects. In animal models of inflammation, administration resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile is crucial for assessing the therapeutic potential of this compound. Preliminary studies suggest moderate absorption and bioavailability with a half-life conducive for therapeutic use. However, comprehensive toxicological studies are necessary to evaluate safety profiles before clinical application.
Table 3: Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Absorption | Moderate |
| Bioavailability | ~50% |
| Half-life | 6 hours |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
